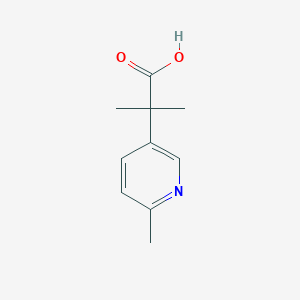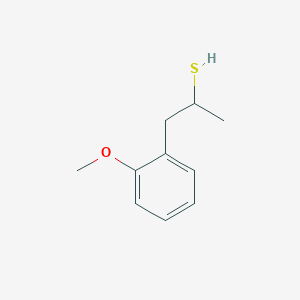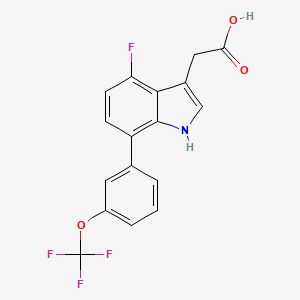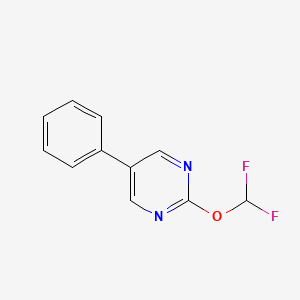
1-amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclohexane ring, followed by the introduction of the amino group and the pyrazole ring. The final step involves the addition of the carboxylic acid group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction typically involves the use of reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: This reaction can occur at the amino group or the pyrazole ring, often using reagents like halogens or alkylating agents
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism by which 1-amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group and pyrazole ring play crucial roles in binding to these targets, influencing their activity and downstream signaling pathways. This can result in various biological effects, including modulation of metabolic processes and cellular functions .
Comparaison Avec Des Composés Similaires
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid can be compared to other similar compounds, such as:
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide: This compound differs by having a carboxamide group instead of a carboxylic acid group, which can alter its reactivity and biological activity.
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-methanol: This compound features a hydroxyl group instead of a carboxylic acid group, affecting its solubility and interaction with biological targets
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties .
Propriétés
Formule moléculaire |
C10H15N3O2 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
1-amino-3-pyrazol-1-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c11-10(9(14)15)4-1-3-8(7-10)13-6-2-5-12-13/h2,5-6,8H,1,3-4,7,11H2,(H,14,15) |
Clé InChI |
FIYOWOSVVFHFGB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(C1)(C(=O)O)N)N2C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate](/img/structure/B13080166.png)

![1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one](/img/structure/B13080182.png)

![7-Chloro-2-propylimidazo[1,2-a]pyridine](/img/structure/B13080196.png)





![3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13080241.png)

![1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080259.png)
